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Compound of Interest

Compound Name: 4-[(Methylamino)methyllphenol

Cat. No.: B3022743

Introduction: Defining p-Hydroxybenzylmethylamine

p-Hydroxybenzylmethylamine, systematically known as 4-((methylamino)methyl)phenol, is a
secondary amine and a phenol derivative. Its unique structure, featuring a reactive phenolic
hydroxyl group and a secondary benzylic amine, makes it a valuable intermediate in organic
synthesis, particularly in the development of pharmaceutical compounds and other complex
molecules. This guide provides a comprehensive overview of its chemical properties, a detailed
synthesis protocol via reductive amination, in-depth analytical characterization, and essential
safety information.

It is critical to distinguish 4-((methylamino)methyl)phenol from its isomers and related
compounds, such as N-methyl-p-aminophenol (Metol), an isomer used in photographic
developers[1], and Hordenine (N,N-dimethyltyramine), a well-known alkaloid. The precise
connectivity of the methylamino and hydroxyphenyl groups in 4-((methylamino)methyl)phenol
dictates its distinct chemical reactivity and physical properties.

Core Chemical Information

A summary of the key identification and physical properties for 4-((methylamino)methyl)phenol
is presented below.
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Property Value Reference(s)
IUPAC Name 4-((methylamino)methyl)phenol  [2]
CAS Number 78507-19-4 [21[31[4]
Molecular Formula CsH11NO [2][4]
Molecular Weight 137.18 g/mol [2][4]
Appearance White or yellowish crystalline ]
solid
Melting Point 181-182 °C [4]
Boiling Point 243 °C [4]
Density 1.059 g/cm? [4]
pKa 9.41 £ 0.15 (Predicted) [4]
Solubility Soluble in water and ethanol [4]

Synthesis Pathway: Reductive Amination

The most direct and widely applicable method for synthesizing 4-((methylamino)methyl)phenol
is the reductive amination of 4-hydroxybenzaldehyde with methylamine.[5][6] This one-pot
reaction proceeds through the formation of an intermediate imine (Schiff base), which is then
reduced in situ to the target secondary amine.[7] The choice of reducing agent is critical; it must
be selective enough to reduce the imine bond without significantly reducing the starting
aldehyde. Sodium borohydride (NaBHa) is a cost-effective and efficient choice for this
transformation, provided the reaction conditions are controlled to allow for imine formation prior
to reduction.[5][8]

The causality behind this choice rests on the relative reactivity of the functional groups. The
imine, or more accurately the protonated iminium ion, is more electrophilic and thus more
susceptible to reduction by a mild hydride agent like NaBHa4 than the starting aldehyde.[5]
Performing the reaction in a protic solvent like methanol facilitates both the dissolution of
reagents and the protonation of the imine intermediate, accelerating the reduction step.[9]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-_Methylamino_methyl_phenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-_Methylamino_methyl_phenol
http://www.abacipharma.com/AB17178
https://chembk.com/en/chem/4-[(methylamino)methyl]phenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-_Methylamino_methyl_phenol
https://chembk.com/en/chem/4-[(methylamino)methyl]phenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-_Methylamino_methyl_phenol
https://chembk.com/en/chem/4-[(methylamino)methyl]phenol
https://chembk.com/en/chem/4-[(methylamino)methyl]phenol
https://chembk.com/en/chem/4-[(methylamino)methyl]phenol
https://chembk.com/en/chem/4-[(methylamino)methyl]phenol
https://chembk.com/en/chem/4-[(methylamino)methyl]phenol
https://chembk.com/en/chem/4-[(methylamino)methyl]phenol
https://chembk.com/en/chem/4-[(methylamino)methyl]phenol
https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/
https://www.researchgate.net/publication/396287429_Synthesis_of_Secondary_N_-Methylamines_via_Reductive_Amination_of_Aldehydes_with_N_-Boc-_N_-Methylamine_Using_Me_2_SiHCl
https://www.atlantis-press.com/proceedings/iconetos-20/125955693
https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/
https://commonorganicchemistry.com/Rxn_Pages/Reductive_Amination/Reductive_Amination_Index.htm
https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/
https://www.youtube.com/watch?v=352c0LVZ0sk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reactants

G-Hydroxybenzaldehyde [Methylamine (aq. solutionD

Reaction Process

y

Y
[Methanol (SolventD

Imine Formation

(Schiff Base Intermediate) (Sodlum SO (NaBH4D

Protonation

Products & [Purification

E’\queous Workup & Extractiora

Crystallization

4-((methylamino)methyl)phenol

Click to download full resolution via product page

Caption: Synthesis workflow for 4-((methylamino)methyl)phenol.
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Detailed Experimental Protocol

This protocol describes a robust, lab-scale synthesis of 4-((methylamino)methyl)phenol.
Materials & Reagents:

e 4-Hydroxybenzaldehyde

o Methylamine (40% solution in water)

e Sodium Borohydride (NaBHa)

e Methanol (MeOH)

¢ Dichloromethane (DCM) or Ethyl Acetate

e Anhydrous Magnesium Sulfate (MgSQOa)

e Hydrochloric Acid (1M HCI)

e Sodium Bicarbonate (saturated aqueous solution)
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-
hydroxybenzaldehyde (1.0 eq) in methanol (approx. 5-10 mL per gram of aldehyde). Cool the
flask to O °C in an ice bath.

¢ Imine Formation: To the stirred solution, slowly add an aqueous solution of methylamine
(40%, 1.5-2.0 eq). Allow the mixture to stir at O °C for 20 minutes, then warm to room
temperature and stir for an additional 1-2 hours to ensure complete formation of the imine
intermediate. The progress can be monitored by TLC.

o Reduction: Re-cool the reaction mixture to 0 °C. In a separate flask, prepare a solution of
sodium borohydride (1.5 eq) in a small amount of cold water or methanol. Add the NaBHa
solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.
Causality Note: The exothermic nature of the hydride reduction necessitates slow, controlled
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addition to prevent overheating and potential side reactions, such as the reduction of the
starting aldehyde.

e Quenching & Workup: After the addition is complete, allow the reaction to stir at room
temperature for another 2-3 hours or until TLC analysis indicates the consumption of the
imine intermediate. Carefully quench the reaction by the slow addition of 1M HCI to
neutralize excess NaBHa4 and adjust the pH to ~7-8.

o Extraction: Remove the methanol under reduced pressure. To the remaining agueous
residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory
funnel. Extract the aqueous layer three times with the organic solvent. Combine the organic
layers.

 Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution
and then with brine. Dry the organic layer over anhydrous MgSOua, filter, and concentrate
under reduced pressure to yield the crude product.

» Final Purification: The resulting solid can be further purified by recrystallization from a
suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 4-
((methylamino)methyl)phenol.[4]

Analytical Characterization: A Spectroscopic Profile

Definitive structural confirmation of 4-((methylamino)methyl)phenol relies on a combination of
spectroscopic techniques. While a complete public dataset is not available, an expert analysis
of the structure allows for a reliable prediction of its spectral characteristics.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides unambiguous information about the electronic environment
of hydrogen atoms.

e Aromatic Protons (6 6.8-7.2 ppm): The para-substituted benzene ring will exhibit a classic
AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-
donating -OH group (H_a) will be shielded and appear upfield (approx. 6.8 ppm, d, J = 8.5
Hz), while the protons ortho to the -CH=- group (H_b) will be slightly deshielded and appear
further downfield (approx. 6 7.1 ppm, d, J = 8.5 Hz).
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e Benzylic Protons (& ~3.7 ppm): The two methylene protons (-CH2-) are chemically equivalent
and will appear as a singlet (s). Their position is downfield due to the proximity of the
aromatic ring and the nitrogen atom.

» N-Methyl Protons (& ~2.4 ppm): The three protons of the methyl group (-CHs) attached to the
nitrogen will appear as a singlet (s).

o Amine & Phenol Protons (6 variable): The N-H and O-H protons are exchangeable and will
typically appear as broad singlets. Their chemical shifts are highly dependent on solvent,
concentration, and temperature. The phenolic proton (O-H) may appear between 4 4.5-8.0
ppm, while the amine proton (N-H) is often found between & 1.5-3.0 ppm.

Caption: Structure and predicted *H NMR assignments.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule based on their
vibrational frequencies.

O-H Stretch (3200-3600 cm~1): A strong, broad absorption band characteristic of the
phenolic hydroxyl group, with broadening due to hydrogen bonding.

¢ N-H Stretch (3300-3500 cm~1): A moderate, sharp peak corresponding to the stretching
vibration of the secondary amine N-H bond. This may sometimes be obscured by the broad
O-H band.

e C-H Stretches (2800-3100 cm~1): Aromatic C-H stretches will appear just above 3000 cm3,
while aliphatic C-H stretches (from the -CHz- and -CHs groups) will appear just below 3000

cm™i,

e C=C Aromatic Stretch (1500-1615 cm~1): Two or more sharp, moderate-to-strong bands
indicating the presence of the benzene ring.

e C-O Stretch (1200-1260 cm™1): A strong band corresponding to the stretching of the aryl C-O
bond of the phenol.

e C-N Stretch (1020-1250 cm~1): A weak to moderate absorption for the C-N bond stretch.
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Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of
the molecule.

e Molecular lon (M*): The molecular ion peak would be observed at an m/z of 137,
corresponding to the molecular weight of CsH11NO.

e Major Fragmentation: The most prominent fragmentation pathway is typically the benzylic
cleavage, which is the breaking of the bond between the benzylic carbon and the nitrogen
atom. This would result in two major fragments:

o Afragment at m/z 107, corresponding to the stable hydroxybenzyl cation [HO-CeHa-CHz]*.
This is often the base peak due to the resonance stabilization of the cation.

o Afragment at m/z 30, corresponding to the [CHs-NH]* radical cation or related species.

Applications in Research and Development

As a functionalized benzylamine, 4-((methylamino)methyl)phenol serves as a versatile building
block in organic synthesis.[4] Its bifunctional nature—a nucleophilic secondary amine and a
phenolic hydroxyl group that can be alkylated, acylated, or used in coupling reactions—allows
for the construction of a wide array of more complex molecular architectures.

Potential applications include:

e Pharmaceutical Synthesis: As a scaffold or intermediate for the synthesis of novel drug
candidates. The phenethylamine motif is common in biologically active compounds.

o Polymer Chemistry: Can be used in the synthesis of specialty polymers and resins.[4]

e Ligand Synthesis: The amine functionality allows for its use in the development of ligands for
coordination chemistry.

Safety and Handling

No specific safety data sheet (SDS) is widely available for 4-((methylamino)methyl)phenol.
Therefore, safety precautions must be based on data from closely related structural analogues,
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such as 4-(aminomethyl)phenol.[10][11] The compound should be handled with care in a well-
ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Hazard Classifications (Inferred): Likely causes skin and serious eye irritation. May cause
respiratory irritation.[10]

o Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g.,
nitrile), and a lab coat are mandatory.[4][10]

e Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands
thoroughly after handling.[10]

» Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or
argon) at 2-8 °C.[4]

 In case of Exposure:

o Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical
attention.

o Skin: Wash off immediately with plenty of soap and water.
o Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

This guide is intended for use by trained professionals and does not replace a formal risk
assessment for any specific laboratory procedure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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